molecular formula C17H21NO4 B13487734 (2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid

(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B13487734
M. Wt: 303.35 g/mol
InChI Key: SADGAXUGVQIJBT-KKUMJFAQSA-N
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Description

(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique structural features. It contains an indole ring system, which is a common motif in many natural products and pharmaceuticals. The benzyloxycarbonyl group attached to the indole ring adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound’s structural features make it a useful tool for studying biological processes, such as enzyme interactions and receptor binding.

    Medicine: Derivatives of this compound have potential therapeutic applications, including as anti-inflammatory agents and anticancer drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The indole ring system can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid lies in its specific combination of the indole ring system and the benzyloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

The compound (2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is a bicyclic organic molecule with significant potential in medicinal chemistry. Its structure includes an indole moiety, which is known for its biological relevance and utility in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C17H21NO4C_{17}H_{21}NO_{4}, with a molecular weight of 303.35 g/mol. The presence of a benzyloxycarbonyl group enhances its chemical reactivity and solubility, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole structure allows for various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological effects .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of indole-2-carboxylic acid have been shown to effectively inhibit HIV-1 integrase activity. A specific derivative exhibited an IC50 value of 0.13 μM, indicating strong inhibitory effects against the enzyme responsible for viral replication. The structural modifications at various positions on the indole core significantly enhanced the antiviral activity .

CompoundIC50 (μM)Structural Modification
Parent Compound>6.85None
Derivative 20a0.13Long branch at C3
Derivative 16b1.05Halogenated aniline at C6

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases . Further research is needed to elucidate the specific pathways involved.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound to assess their biological activities:

  • Study on HIV Integrase Inhibition : This study synthesized multiple derivatives and evaluated their efficacy against HIV integrase. The results indicated that structural modifications significantly improved inhibitory potency.
  • Evaluation of Anti-inflammatory Effects : Another study focused on assessing the anti-inflammatory properties of this compound in vitro, showing promising results in reducing inflammation markers in cell cultures.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

(2S,3aS,7aS)-1-phenylmethoxycarbonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C17H21NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2,(H,19,20)/t13-,14-,15-/m0/s1

InChI Key

SADGAXUGVQIJBT-KKUMJFAQSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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